![molecular formula C11H12Cl2N2O3 B6198274 tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate CAS No. 1589541-54-7](/img/no-structure.png)
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate” is a chemical compound. Based on its name, it contains a tert-butyl group, a carbamate group, and a dichloro-formylpyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring (a six-membered ring with one nitrogen atom and two chlorine atoms attached), a formyl group (a carbonyl group attached to a hydrogen atom), and a carbamate group (a carbonyl group attached to an oxygen atom and an amine group). The tert-butyl group is an alkyl group attached to the nitrogen atom of the carbamate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Carbamates are generally stable compounds, but they can be hydrolyzed under acidic or basic conditions .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate involves the reaction of tert-butyl N-(4,6-dichloro-5-hydroxypyridin-2-yl)carbamate with ethyl formate in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl N-(4,6-dichloro-5-hydroxypyridin-2-yl)carbamate", "ethyl formate", "base" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(4,6-dichloro-5-hydroxypyridin-2-yl)carbamate and base in a suitable solvent.", "Step 2: Add ethyl formate dropwise to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Acidify the reaction mixture with a suitable acid to pH 2-3.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1589541-54-7 |
Molekularformel |
C11H12Cl2N2O3 |
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-8-4-7(12)6(5-16)9(13)14-8/h4-5H,1-3H3,(H,14,15,17) |
InChI-Schlüssel |
SOBWFBJBIOGZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)Cl)C=O)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.